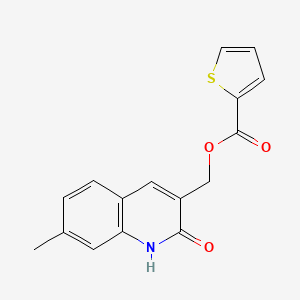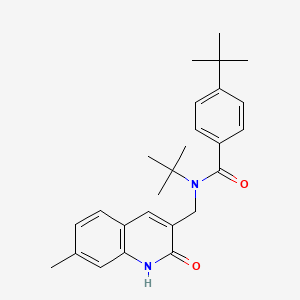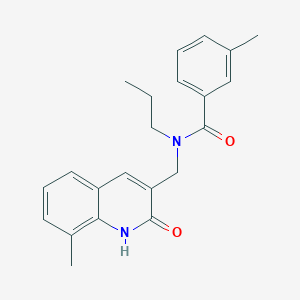
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide, also known as HMQP, is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound belongs to the family of quinoline derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves its binding to the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cell types including immune cells and neurons. By blocking the activation of this receptor, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can inhibit the release of pro-inflammatory cytokines and reduce pain perception.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide can modulate various biochemical and physiological processes in the body. It has been found to reduce the production of reactive oxygen species and inhibit the activation of the NLRP3 inflammasome, which is involved in the regulation of immune responses. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has also been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in lab experiments is its selectivity for the P2X7 receptor, which allows for more precise targeting of this receptor compared to other compounds. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide is its relatively low potency compared to other P2X7 receptor antagonists.
Future Directions
There are several potential future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide. One area of research could be the development of more potent analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide that can be used in the treatment of chronic pain and inflammatory diseases. Another area of research could be the exploration of the effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide on other physiological processes in the body, such as the regulation of glucose metabolism and lipid homeostasis. Additionally, the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide in combination with other drugs could be investigated for its potential synergistic effects.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide involves the reaction of 8-hydroxy-2-methylquinoline with 3-methyl-N-propylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the P2X7 receptor, which is involved in the regulation of inflammatory responses and pain perception. This makes N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methyl-N-propylbenzamide a potential candidate for the development of new drugs for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
3-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-11-24(22(26)18-10-5-7-15(2)12-18)14-19-13-17-9-6-8-16(3)20(17)23-21(19)25/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPNFZRONFZTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

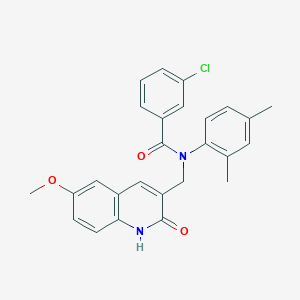

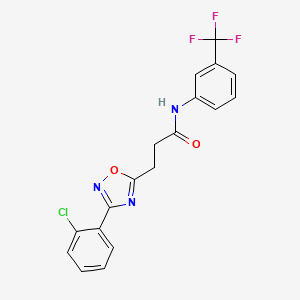


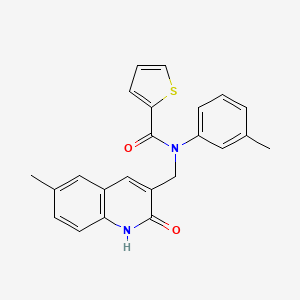

![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)

